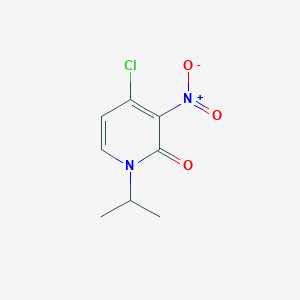
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a chloro group at the fourth position, an isopropyl group at the first position, and a nitro group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Nitration: Introducing the nitro group at the third position of the pyridine ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Chlorination: Substituting a hydrogen atom at the fourth position with a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Isopropylation: Introducing the isopropyl group at the first position through alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 4-Amino-1-isopropyl-3-nitropyridin-2(1H)-one.
Substitution: 4-(Substituted)-1-isopropyl-3-nitropyridin-2(1H)-one.
Oxidation: 4-Chloro-1-isopropyl-3-nitropyridine-2-carboxylic acid.
Scientific Research Applications
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and inhibition mechanisms.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions, while the chloro and isopropyl groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridine: Lacks the isopropyl group, which may affect its reactivity and applications.
1-Isopropyl-3-nitropyridin-2(1H)-one: Lacks the chloro group, which can influence its chemical behavior and biological activity.
4-Chloro-1-methyl-3-nitropyridin-2(1H)-one: Has a methyl group instead of an isopropyl group, potentially altering its properties.
Uniqueness
4-Chloro-1-isopropyl-3-nitropyridin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, isopropyl, and nitro groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-3-nitro-1-propan-2-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(2)10-4-3-6(9)7(8(10)12)11(13)14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPGBSDZIMZXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=C(C1=O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
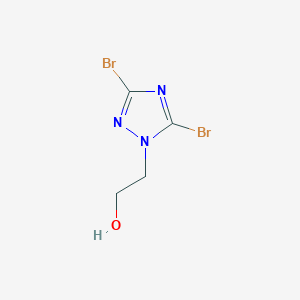

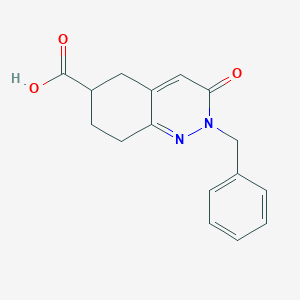
![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8007434.png)
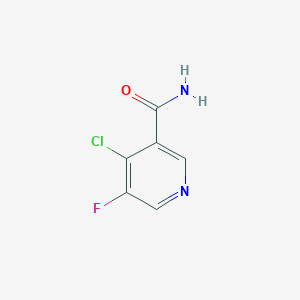
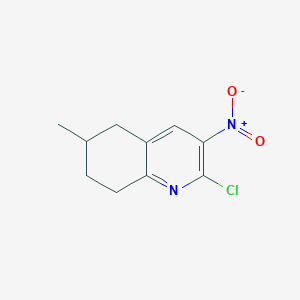
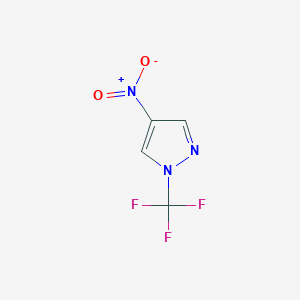
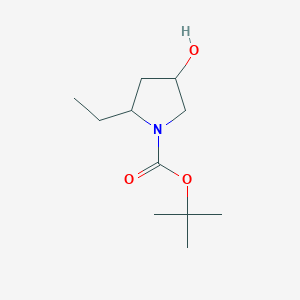
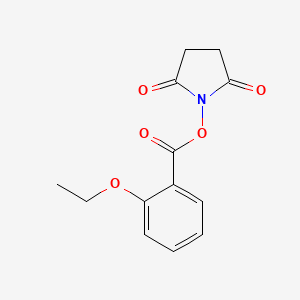
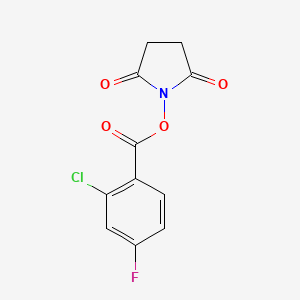
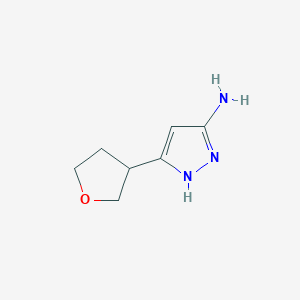
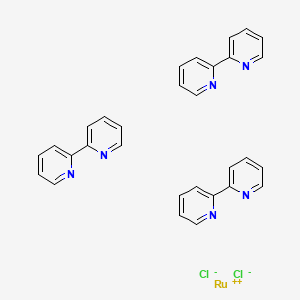
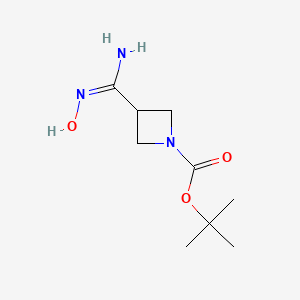
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8007522.png)
